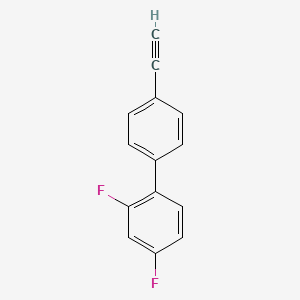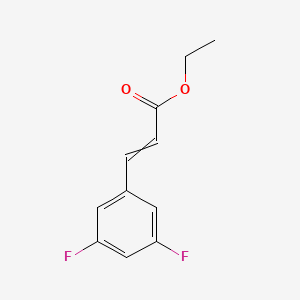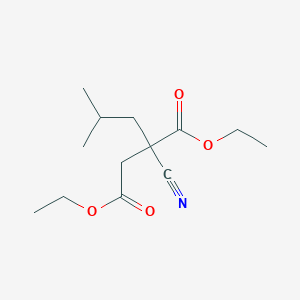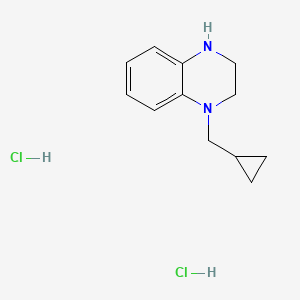![molecular formula C21H17BO2 B13942185 B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid is an organoboron compound with the molecular formula C21H17BO2. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid can participate in substitution reactions, where the boronic acid group is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The primary mechanism of action for B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylboronic acid: Similar in structure but lacks the anthracenyl group.
Anthracene-based Boronic Acids: Compounds with similar anthracenyl groups but different substituents.
Uniqueness
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid is unique due to its combination of the anthracenyl and 4-methylphenyl groups, which provide distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous .
Properties
Molecular Formula |
C21H17BO2 |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
[10-(4-methylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C21H17BO2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22(23)24)19-9-5-3-7-17(19)20/h2-13,23-24H,1H3 |
InChI Key |
HMIGLJFVNZCWTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


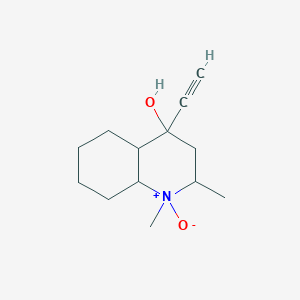
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)
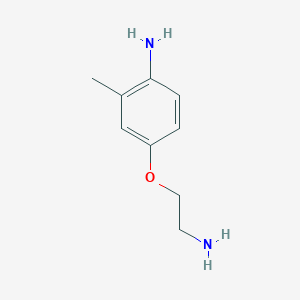
![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)

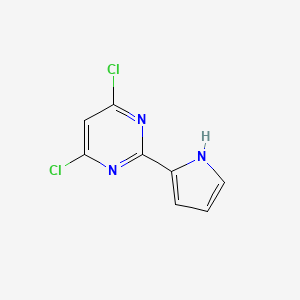
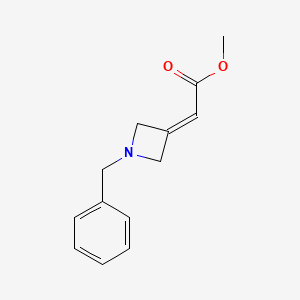
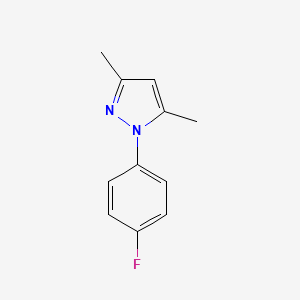
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
